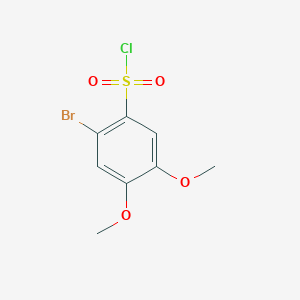

2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-4,5-dimethoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO4S/c1-13-6-3-5(9)8(15(10,11)12)4-7(6)14-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGBLMSQDINTCMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1OC)Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407104 | |

| Record name | 2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51072-64-1 | |

| Record name | 2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Medicinal Chemistry

2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride, with the CAS Number 51072-64-1 , is a highly functionalized aromatic sulfonyl chloride. Its unique substitution pattern, featuring a reactive sulfonyl chloride group, a bromine atom, and two methoxy groups on the benzene ring, makes it a valuable intermediate in organic synthesis, particularly in the realm of medicinal chemistry. The presence of multiple reactive sites and modulating groups allows for the strategic construction of complex molecules with diverse pharmacological activities.

The sulfonyl chloride moiety is a well-established precursor for the synthesis of sulfonamides, a prominent class of compounds with a broad spectrum of therapeutic applications, including antibacterial, anticancer, and antiviral agents.[1] The bromine atom offers a handle for further chemical modifications, such as cross-coupling reactions, enabling the introduction of additional molecular complexity. The dimethoxy substitution pattern is frequently found in bioactive molecules that target the central nervous system, notably as ligands for serotonin receptors.[2] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its utility in drug discovery and development.

Physicochemical Properties

A clear understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in the laboratory. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 51072-64-1 | FUJIFILM Wako Chemicals[3] |

| Molecular Formula | C₈H₈BrClO₄S | PubChem |

| Molecular Weight | 315.57 g/mol | PubChem |

| Appearance | Solid (predicted) | --- |

| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate. Reacts with water. | General chemical knowledge |

Synthesis of this compound

Reaction Scheme

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

-

2-Bromo-4,5-dimethoxyaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Thionyl Chloride (SOCl₂)

-

Copper(I) Chloride (CuCl)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

Part 1: Diazotization of 2-Bromo-4,5-dimethoxyaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 1 mole equivalent of 2-bromo-4,5-dimethoxyaniline to a mixture of 4 mole equivalents of concentrated hydrochloric acid and an appropriate amount of water.

-

Cool the resulting slurry to a temperature between -5 °C and 0 °C using an ice-salt bath.

-

Slowly add a solution of 1.0 to 1.1 mole equivalents of sodium nitrite in water dropwise to the cooled slurry, ensuring the temperature remains below 5 °C.

-

After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature to ensure complete formation of the diazonium salt.

Part 2: Sulfonylation

-

In a separate large reaction vessel, carefully add 2 to 2.2 mole equivalents of thionyl chloride dropwise to water at 0 °C. Caution: This reaction is exothermic and releases toxic gases (HCl and SO₂). Perform this step in a well-ventilated fume hood.

-

After the addition is complete, add a catalytic amount of copper(I) chloride (0.005-0.01 mole equivalents).

-

Cool the thionyl chloride solution to -5 °C.

-

Slowly add the freshly prepared diazonium salt solution from Part 1 to the thionyl chloride solution, maintaining the reaction temperature between -5 °C and 0 °C.

-

After the addition is complete, allow the reaction to proceed overnight at the same temperature.

Part 3: Work-up and Purification

-

Once the reaction is complete, extract the mixture with ethyl acetate.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and finally with a saturated saline solution.[4]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

The crude this compound can be further purified by crystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Applications in Drug Discovery and Development

The primary utility of this compound in drug discovery lies in its role as a precursor to a diverse range of sulfonamides. The sulfonamide functional group is a key pharmacophore in numerous approved drugs.[1] The 2-bromo-4,5-dimethoxybenzene scaffold is of particular interest for the development of ligands targeting serotonin (5-HT) receptors, which are implicated in a variety of neurological and psychiatric disorders.[2]

Serotonin Receptor Modulation

Serotonin is a crucial neurotransmitter that regulates mood, sleep, appetite, and other physiological processes.[2] Dysregulation of the serotonergic system is associated with conditions such as depression, anxiety, and schizophrenia. The 2,5-dimethoxy substitution pattern is a common feature in many known serotonin receptor agonists. By incorporating the 2-bromo-4,5-dimethoxybenzene moiety into novel sulfonamides, medicinal chemists can explore new chemical space for the development of selective and potent serotonin receptor modulators.

For instance, the reaction of this compound with various primary or secondary amines can generate a library of sulfonamide derivatives. These compounds can then be screened for their binding affinity and functional activity at different serotonin receptor subtypes, such as the 5-HT₁A, 5-HT₂A, and 5-HT₇ receptors, which are all important targets for psychotropic drugs.

Illustrative Signaling Pathway: 5-HT₁A Receptor Activation

The 5-HT₁A receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates an intracellular signaling cascade. A common pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream cellular responses. The development of sulfonamides derived from this compound could lead to novel 5-HT₁A receptor agonists with therapeutic potential for anxiety and depression.

Caption: Simplified signaling pathway of the 5-HT₁A receptor.

Safety and Handling

As a sulfonyl chloride, this compound is a reactive and corrosive compound. It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated fume hood.

-

Corrosive: Causes severe skin burns and eye damage.

-

Moisture Sensitive: Reacts with water, including moisture in the air, to produce hydrochloric acid and the corresponding sulfonic acid. Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel sulfonamides with potential applications in drug discovery. Its unique combination of a reactive sulfonyl chloride group, a modifiable bromine atom, and a neuropharmacologically relevant dimethoxybenzene core makes it an attractive starting material for the development of new therapeutic agents, particularly those targeting the central nervous system. A thorough understanding of its synthesis, properties, and safe handling is essential for its effective utilization in research and development.

References

- CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof - Google P

- Recent Advances in the Synthesis of Sulfonamides Intermediates - Who we serve. (URL: not available)

-

Metabolism of the designer drug 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in mice, after acute administration - PubMed. (URL: [Link])

-

An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - MDPI. (URL: [Link])

-

Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. (URL: [Link])

-

Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC - NIH. (URL: [Link])

-

Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC - PubMed Central. (URL: [Link])

-

Recent Advances on Biological Active Sulfonamide based Hybrid Compounds Part A. (URL: [Link])

-

2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine - NCBI. (URL: [Link])

-

Modulation of the Serotonergic Receptosome in the Treatment of Anxiety and Depression: A Narrative Review of the Experimental Evidence - MDPI. (URL: [Link])

-

Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC - PubMed Central. (URL: [Link])

Sources

- 1. Recent Advances in Biological Active Sulfonamide based Hybrid Compounds Part A: Two-Component Sulfonamide Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride: Properties, Synthesis, and Applications

Introduction

2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride is a highly functionalized aromatic organic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Its molecular architecture is distinguished by three key features: an electron-rich dimethoxybenzene core, a bromine atom which serves as a versatile synthetic handle for cross-coupling reactions, and a highly reactive sulfonyl chloride (-SO₂Cl) functional group. This latter group is a powerful electrophile, primarily employed for the construction of sulfonamides—a critical pharmacophore in a vast array of therapeutic agents.

The strategic placement of the bromo and dimethoxy substituents on the benzene ring modulates the reactivity of the sulfonyl chloride group and imparts specific steric and electronic properties to the resulting derivatives. This makes the compound a valuable building block in diversity-oriented synthesis and a key intermediate in the development of novel drug candidates and functional materials. This guide provides an in-depth analysis of its chemical properties, outlines a robust synthetic protocol, explores its core reactivity, and discusses its applications, particularly within the field of drug discovery.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Profile

The precise characterization of this compound is fundamental for its effective use in synthesis. The table below summarizes its key physicochemical properties. Note that while a CAS number exists for the isomeric 4-Bromo-2,5-dimethoxybenzene-1-sulfonyl chloride (1246776-82-8), the title compound (2-bromo-4,5-dimethoxy) is a more specialized reagent and its physical properties like melting point may not be widely published.[1] The data presented are based on available information for closely related isomers and theoretical predictions.

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 51072-64-1 | [2] |

| Molecular Formula | C₈H₈BrClO₄S | |

| Molecular Weight | 315.57 g/mol | |

| Appearance | Off-white to yellow solid (predicted) | - |

| Melting Point | Not widely reported; expected to be a low-melting solid | - |

| Solubility | Soluble in chlorinated solvents (DCM, chloroform), THF, ethyl acetate. Reacts with protic solvents (water, alcohols). | General chemical knowledge |

Spectroscopic Characterization

Spectroscopic analysis provides a definitive fingerprint for the molecule, confirming its structure and purity.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be simple and highly informative. Two singlets should appear in the aromatic region (typically δ 7.0-7.8 ppm), corresponding to the two non-equivalent aromatic protons. Two additional singlets, each integrating to 3 protons, are expected in the range of δ 3.8-4.2 ppm, representing the two distinct methoxy (-OCH₃) groups.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The proton-decoupled ¹³C NMR spectrum should display 8 distinct signals. Six signals will be in the aromatic region (δ 110-160 ppm), corresponding to the six unique carbon atoms of the benzene ring. Two signals will appear in the aliphatic region (δ 55-65 ppm) for the two methoxy group carbons.

-

IR (Infrared) Spectroscopy: The IR spectrum is dominated by the sulfonyl chloride group. Two very strong, characteristic absorption bands are expected, corresponding to the asymmetric (νas) and symmetric (νs) stretching vibrations of the S=O bonds. These typically appear around 1370-1385 cm⁻¹ and 1170-1190 cm⁻¹ , respectively.

-

MS (Mass Spectrometry): Mass spectrometry will show a complex molecular ion [M]⁺ peak due to the presence of two halogen isotopes (Bromine: ⁷⁹Br and ⁸¹Br; Chlorine: ³⁵Cl and ³⁷Cl). This results in a characteristic isotopic cluster for the molecular ion and key fragments, providing unambiguous confirmation of the elemental composition.

Synthesis and Mechanism

Retrosynthetic Analysis and Rationale

The most reliable and widely adopted method for the synthesis of aromatic sulfonyl chlorides from anilines is the Sandmeyer-type reaction . This approach is superior to direct chlorosulfonation of the aromatic ring, which often leads to poor regioselectivity and unwanted side products.[3] The retrosynthetic analysis points to 2-Bromo-4,5-dimethoxyaniline as the ideal starting material, a compound that is commercially available or readily synthesized.[4]

The forward synthesis involves two critical, sequential steps performed in a one-pot fashion:

-

Diazotization: The primary amine of the aniline precursor is converted into a diazonium salt (-N₂⁺) using nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl). This reaction must be performed at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing.[3]

-

Sulfochlorination: The diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) or copper(II) chloride catalyst. This introduces the sulfonyl chloride group onto the aromatic ring, displacing the dinitrogen gas.

Detailed Experimental Protocol: Synthesis

Warning: This procedure involves corrosive and toxic reagents. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a face shield, safety goggles, and acid-resistant gloves.

-

Step 1: Diazotization of 2-Bromo-4,5-dimethoxyaniline

-

To a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-Bromo-4,5-dimethoxyaniline (1.0 eq).

-

Add concentrated hydrochloric acid (approx. 4.0 eq) and water. Cool the resulting slurry to 0 °C in an ice-salt bath.

-

Dissolve sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water.

-

Add the NaNO₂ solution dropwise to the aniline slurry while vigorously stirring, ensuring the internal temperature does not exceed 5 °C.

-

Stir the resulting diazonium salt solution at 0–5 °C for an additional 30 minutes.

-

-

Step 2: Copper-Catalyzed Sulfochlorination

-

In a separate, larger flask, prepare a solution of copper(I) chloride (CuCl) (approx. 0.1 eq) in glacial acetic acid saturated with sulfur dioxide (SO₂). This is achieved by bubbling SO₂ gas through the acetic acid at a low temperature.

-

Cool this catalyst solution to 5 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the SO₂/CuCl solution via the dropping funnel. Vigorous evolution of nitrogen gas will occur. Maintain the temperature below 10 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir and slowly warm to room temperature over 2-3 hours, or until gas evolution ceases.

-

-

Step 3: Work-up and Purification

-

Pour the reaction mixture into a large volume of ice-water. The crude sulfonyl chloride will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove residual acids and salts.

-

Dissolve the crude solid in a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography if necessary.

-

Mechanistic Visualization

The Sandmeyer reaction for sulfonyl chloride formation is a radical process initiated by the copper catalyst.

Caption: Simplified mechanism for the Sandmeyer synthesis of sulfonyl chlorides.

Chemical Reactivity and Applications in Drug Discovery

Core Reactivity: Sulfonamide Formation

The paramount reaction of this compound is its nucleophilic substitution with primary or secondary amines to form sulfonamides.[5] This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction.

The causality for this choice is clear: without a base, the HCl formed would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Pyridine is often used as both the base and the solvent.

Protocol: Synthesis of a Representative Sulfonamide

This protocol describes the synthesis of N-Benzyl-2-bromo-4,5-dimethoxybenzenesulfonamide, a model reaction illustrating the core utility of the title compound.

-

Dissolve this compound (1.0 eq) in anhydrous pyridine or DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add benzylamine (1.05 eq) dropwise to the solution with stirring. If using DCM, also add triethylamine (1.2 eq).

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring by TLC until the starting sulfonyl chloride is consumed.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove excess base), water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude sulfonamide by recrystallization or flash chromatography to yield the pure product.

Application Workflow: Building Blocks for Medicinal Chemistry

The true value of this reagent lies in its role as a scaffold for building libraries of potential drug candidates. The dimethoxybenzene moiety is a known structural motif in many biologically active compounds. By reacting the sulfonyl chloride with a diverse collection of amines (containing other functional groups, rings, etc.), medicinal chemists can rapidly generate hundreds of novel sulfonamides for biological screening.

Sources

- 1. 1246776-82-8|4-Bromo-2,5-dimethoxybenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 2. 179251-57-1|2-Bromo-5-methoxybenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 3. CN117551005A - A kind of synthesis method of 2-bromobenzenesulfonyl chloride and its derivatives - Google Patents [patents.google.com]

- 4. biosynth.com [biosynth.com]

- 5. globalresearchonline.net [globalresearchonline.net]

An In-depth Technical Guide to 2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride is a substituted aromatic sulfonyl chloride that serves as a valuable building block in synthetic organic chemistry. Its utility is particularly pronounced in the fields of medicinal chemistry and drug discovery, where the sulfonyl chloride moiety provides a reactive handle for the construction of more complex molecules, most notably sulfonamides. The strategic placement of the bromo and dimethoxy substituents on the benzene ring offers opportunities for further functionalization and influences the physicochemical properties of its derivatives. This guide provides a comprehensive overview of the core attributes, synthesis, and applications of this versatile reagent, with a focus on practical insights for laboratory professionals.

Core Molecular Attributes

The fundamental properties of this compound are summarized below. A thorough understanding of these characteristics is the bedrock of its effective application in research and development.

| Property | Value |

| Molecular Formula | C₈H₈BrClO₄S |

| Molecular Weight | 315.57 g/mol |

| CAS Number | 51072-64-1 |

| Chemical Structure | (See Figure 1) |

| Appearance | Typically a white to off-white solid |

| Functional Groups | Sulfonyl chloride, Bromo, Dimethoxy, Aromatic ring |

Figure 1: Chemical Structure of this compound

A 2D representation of the molecular structure.

Synthesis and Mechanistic Considerations

Aromatic sulfonyl chlorides are important synthetic intermediates.[1] The synthesis of this compound, while not extensively detailed in readily available literature, can be approached through established methods for the preparation of aromatic sulfonyl chlorides. A common strategy involves the diazotization of a corresponding aniline, followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source.

A plausible synthetic route, adapted from general procedures for preparing brominated sulfonyl chlorides, is outlined below.[2]

Conceptual Synthetic Workflow

Sources

An In-Depth Technical Guide to 2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery

Executive Summary

2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride is a highly functionalized aromatic sulfonyl chloride that serves as a critical building block for medicinal chemists and researchers in drug development. Its unique structural features—a reactive sulfonyl chloride group for sulfonamide synthesis, two methoxy groups that modulate electronic properties and solubility, and a bromine atom that acts as a versatile handle for cross-coupling reactions—make it an invaluable scaffold for creating diverse molecular libraries. This guide provides an in-depth analysis of its chemical properties, detailed synthetic protocols with mechanistic justifications, key reaction pathways, and its strategic application in modern drug discovery programs.

Introduction: The Strategic Importance of Aryl Sulfonyl Chlorides

Aryl sulfonyl chlorides are a cornerstone class of reagents in organic synthesis, primarily valued for their ability to react readily with nucleophiles to form stable sulfonamides and sulfonate esters.[1] The resulting sulfonamide linkage is a prevalent motif in a vast number of commercial drugs, including antibacterials, diuretics, and anti-inflammatory agents.[2][3] This prevalence is due to the sulfonamide group's unique physicochemical properties; it acts as a bioisostere for amide and carboxylic acid groups, capable of participating in crucial hydrogen bonding interactions with biological targets, yet it often imparts increased metabolic stability and favorable pharmacokinetic profiles compared to amides.[2]

This compound emerges as a particularly strategic reagent. The molecule is pre-functionalized to allow for multi-dimensional library synthesis. The sulfonyl chloride is the primary reaction site, while the bromine atom enables subsequent structural diversification through powerful carbon-carbon and carbon-heteroatom bond-forming reactions, positioning it as a powerful tool for structure-activity relationship (SAR) studies.

Physicochemical Properties and Structural Data

Accurate characterization is the foundation of reproducible science. The key properties of this compound are summarized below.

| Property | Value | Source |

| Chemical Formula | C₈H₈BrClO₄S | Calculated |

| Molecular Weight | 315.57 g/mol | Calculated |

| CAS Number | 68958-39-4 | [4][5] |

| Appearance | Off-white to light yellow solid (predicted) | Inferred from similar compounds |

| Solubility | Soluble in aprotic organic solvents (DCM, THF, Ethyl Acetate); reacts with protic solvents (water, alcohols) | General reactivity of sulfonyl chlorides |

Structural Elucidation: Confirmation of the structure is typically achieved through a combination of standard spectroscopic methods.

-

¹H NMR: Will show distinct signals for the two aromatic protons and the two methoxy groups, with chemical shifts and coupling constants confirming the substitution pattern.

-

¹³C NMR: Will display eight unique carbon signals corresponding to the aromatic carbons and the methoxy groups.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) atoms.

-

Infrared (IR) Spectroscopy: Strong characteristic absorptions for the S=O stretching of the sulfonyl chloride group will be observed around 1375 cm⁻¹ and 1185 cm⁻¹.

Synthesis of this compound

The synthesis of this target molecule can be approached via two robust and well-established synthetic strategies. The choice of route often depends on the availability and cost of the starting materials.

Route A: Electrophilic Chlorosulfonation of 1-Bromo-2,3-dimethoxybenzene

This is a direct and powerful method for introducing a sulfonyl chloride group onto an activated aromatic ring. The reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[6]

Causality Behind Experimental Choices:

-

Regioselectivity: The position of chlorosulfonation is dictated by the directing effects of the existing substituents. The two methoxy groups are strongly activating, ortho-, para-directing groups, while the bromine is a deactivating, yet ortho-, para-directing group. The combined electron-donating effect of the methoxy groups strongly activates the ring, and the position para to the 4-methoxy group (and ortho to the 5-methoxy) is the most sterically accessible and electronically enriched site for the bulky electrophile (SO₂Cl⁺) to attack.[7]

-

Reagent: Chlorosulfonic acid (ClSO₃H) often serves as both the reactant and the solvent. It is a potent electrophile generator.

-

Temperature Control: The reaction is highly exothermic. Maintaining a low temperature during the addition of the aromatic substrate is critical to prevent uncontrolled side reactions and charring.

-

Quenching: The reaction mixture is quenched by pouring it onto crushed ice. This serves two purposes: it safely decomposes the highly reactive excess chlorosulfonic acid and precipitates the water-insoluble organic sulfonyl chloride product.

Caption: Workflow for the synthesis via chlorosulfonation.

Experimental Protocol: Chlorosulfonation

-

In a flask equipped with a magnetic stirrer and a dropping funnel, cool chlorosulfonic acid (5.0 eq) to 0 °C in an ice bath.

-

Slowly add 1-bromo-2,3-dimethoxybenzene (1.0 eq) dropwise to the stirred chlorosulfonic acid, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Carefully and slowly pour the reaction mixture onto a stirred slurry of crushed ice and water.

-

The solid precipitate is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried under vacuum. Alternatively, the product can be extracted with a water-immiscible solvent like dichloromethane.

-

The crude product can be purified by recrystallization if necessary.

Route B: Sandmeyer-Type Synthesis from 2-Bromo-4,5-dimethoxyaniline

This alternative route is particularly useful if the corresponding aniline is more readily available than the brominated dimethoxybenzene. It involves the diazotization of the amine followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source.[8][9]

Causality Behind Experimental Choices:

-

Diazotization: The primary aromatic amine is converted to a diazonium salt using sodium nitrite under acidic conditions (e.g., HCl). Low temperatures (-5 to 0 °C) are essential as diazonium salts are unstable and can decompose at higher temperatures.

-

Sulfonyl Chloride Formation: The diazonium salt is then added to a solution saturated with sulfur dioxide and containing a copper(I) chloride catalyst. The copper catalyst facilitates the displacement of the diazonium group (as N₂) and the introduction of the SO₂Cl group.[9]

Caption: Workflow for the Sandmeyer-type synthesis route.

Experimental Protocol: Sandmeyer-Type Synthesis

-

Dissolve 2-bromo-4,5-dimethoxyaniline (1.0 eq) in a mixture of glacial acetic acid and concentrated HCl. Cool the solution to 0 °C.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

-

In a separate, larger flask, prepare a solution of copper(I) chloride (0.1 eq) in glacial acetic acid saturated with sulfur dioxide gas. Cool this solution to 5 °C.

-

Slowly add the cold diazonium salt solution to the SO₂/CuCl solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours.

-

Pour the reaction mixture into ice-water and extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfonyl chloride.

Key Reactions and Mechanistic Insights

The synthetic utility of this compound is dominated by its reaction with nucleophiles at the electrophilic sulfur atom.

Mechanism of Sulfonamide Formation

The reaction with a primary or secondary amine is the most common transformation. It proceeds via a nucleophilic substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic sulfur atom, forming a tetrahedral intermediate. The chloride ion is then expelled as a leaving group, and a proton is removed from the nitrogen (typically by a mild base like pyridine or an excess of the amine itself) to yield the final, stable sulfonamide.[3][10]

Caption: General mechanism for sulfonamide formation.

Experimental Protocol: General Sulfonamide Synthesis

-

Dissolve the amine (1.0 eq) in a suitable aprotic solvent such as dichloromethane or THF.

-

Add a non-nucleophilic base, such as triethylamine or pyridine (1.5 eq), and cool the mixture to 0 °C.

-

Add a solution of this compound (1.1 eq) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Dilute the reaction mixture with the solvent and wash sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting sulfonamide by column chromatography or recrystallization.

Applications in Medicinal Chemistry and Drug Development

This reagent is not just a means to an end; it is a strategic platform for accelerating drug discovery.

Scaffold for Library Synthesis: The primary application is in the parallel synthesis of large sulfonamide libraries. By reacting the sulfonyl chloride with a diverse collection of primary and secondary amines, researchers can rapidly generate hundreds of distinct compounds for high-throughput screening.

Post-Sulfonylation Diversification: The bromine atom is a key feature, providing a site for further chemical modification after the sulfonamide has been formed. This allows for a "late-stage diversification" strategy, which is highly efficient. Common follow-up reactions include:

-

Suzuki Coupling: To introduce new aryl or heteroaryl groups.

-

Buchwald-Hartwig Amination: To install different amine functionalities.

-

Sonogashira Coupling: To add alkyne moieties.

This two-step approach (sulfonylation followed by cross-coupling) allows for the exploration of chemical space around two different vectors of the molecule, maximizing the structural diversity generated from a single building block.

Caption: Conceptual workflow for library synthesis.

Safety and Handling

Trustworthiness Through Self-Validating Protocols: A protocol is only trustworthy if it accounts for safety. Sulfonyl chlorides are reactive compounds that require careful handling.

-

Corrosivity: this compound is corrosive and a lachrymator. It will cause severe burns upon contact with skin and eyes.[11]

-

Moisture Sensitivity: It reacts with water, including atmospheric moisture, to release corrosive hydrochloric acid (HCl) and 2-bromo-4,5-dimethoxybenzenesulfonic acid.

-

Handling: Always handle this reagent in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture.

Conclusion

This compound is a powerful and versatile building block for chemical synthesis and drug discovery. Its pre-installed functionalities enable a modular and efficient approach to the synthesis of complex sulfonamides. By understanding the principles behind its synthesis and reactivity, researchers can leverage this reagent to its full potential, accelerating the discovery of novel therapeutic agents.

References

- Title: Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof. Source: Google Patents (CN117551005A).

-

Title: Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. Source: International Journal of Pharmaceutical Sciences Review and Research. URL: [Link]

-

Title: 2-bromo-N-(4,5-dimethylisoxazol-3-Yl)-N-(methoxymethyl)benzenesulfonamide. Source: PubChem. URL: [Link]

-

Title: An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Source: PMC - NIH. URL: [Link]

- Title: Process for production of aromatic sulfonyl chloride compound. Source: Google Patents (WO2011058915A1).

-

Title: What is the mechanism of chlorosulfonation of benzene? Source: Chemistry Stack Exchange. URL: [Link]

- Title: Process for the preparation of substituted benzene sulfonyl chlorides. Source: Google Patents (CN112759536A).

-

Title: 2-Bromo-4,5-dimethoxybenzyl bromide. Source: PubChem. URL: [Link]

-

Title: Sulfonamide synthesis by S-N coupling. Source: Organic Chemistry Portal. URL: [Link]

-

Title: Chlorosulphonation of benzene | Aromatic electrophilic substituion | organic | 3D chemistry. Source: YouTube. URL: [Link]

-

Title: Synthesis of Sulfonamides. Source: Royal Society of Chemistry. URL: [Link]

-

Title: Chapter 2: Sulfonation and Chlorosulfonation of Organic Compounds. Source: GlobalSpec. URL: [Link]

-

Title: Aromatic sulfonation. Source: Wikipedia. URL: [Link]

-

Title: CAS#:1965-29-3 | 2-(2-(2-Aminoethylamino)ethylamino)ethanol. Source: Chemsrc. URL: [Link]

-

Title: Drug Discovery Chemistry Conference. Source: Drug Discovery Chemistry. URL: [Link]

-

Title: Toxic Substances Control Act (TSCA) Chemical Substance Inventory. Source: EPA. URL: [Link]

-

Title: Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Source: PMC - NIH. URL: [Link]

-

Title: Metabolism of the designer drug 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in mice, after acute administration. Source: PubMed. URL: [Link]

- Title: Process for the preparation of aromatic (di)chlorosulphonic acids and (di)bromosulphonic acids. Source: Google Patents (US5206427A).

-

Title: tetraethylenepentamine | CAS#:112-57-2. Source: Chemsrc. URL: [Link]

-

Title: 4-BROMO-2-METHYLBENZENE-1-SULFONYL CHLORIDE. Source: Alachem. URL: [Link]

-

Title: Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Source: MDPI. URL: [Link]

-

Title: 4-Cyano-2-methoxybenzenesulfonyl Chloride. Source: Organic Syntheses Procedure. URL: [Link]

-

Title: Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Source: PMC - NIH. URL: [Link]

Sources

- 1. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]

- 2. books.rsc.org [books.rsc.org]

- 3. thieme-connect.com [thieme-connect.com]

- 4. CAS#:1965-29-3 | 2-(2-(2-Aminoethylamino)ethylamino)ethanol | Chemsrc [chemsrc.com]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. globalspec.com [globalspec.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. CN117551005A - A kind of synthesis method of 2-bromobenzenesulfonyl chloride and its derivatives - Google Patents [patents.google.com]

- 9. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]

- 10. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

Navigating the Solubility Landscape of 2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride: A Technical Guide for Researchers

Abstract

2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride is a sulfonyl chloride derivative with potential applications in organic synthesis and drug discovery. A comprehensive understanding of its solubility is paramount for its effective utilization in various experimental and process development settings. This technical guide provides an in-depth analysis of the solubility of this compound. In the absence of extensive published quantitative data for this specific molecule, this guide establishes a framework for solubility prediction based on the physicochemical properties of a closely related isomer and the general characteristics of benzenesulfonyl chlorides. Crucially, this document details a rigorous, step-by-step experimental protocol for determining its solubility in a range of common laboratory solvents, empowering researchers to generate precise and reliable data tailored to their specific applications.

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that profoundly influences its behavior throughout the drug development lifecycle. From reaction kinetics in a synthesis flask to bioavailability in a patient, solubility dictates the efficiency, reproducibility, and ultimate success of a chemical entity. For researchers and drug development professionals, a thorough understanding of a compound's solubility profile is not merely academic; it is a cornerstone of rational process design and formulation development.

This compound, with its reactive sulfonyl chloride moiety and substituted benzene ring, presents a unique set of solubility characteristics. This guide aims to provide a comprehensive resource for scientists working with this compound, addressing the current knowledge gaps and providing a practical path forward for solubility determination.

Physicochemical Properties: Insights from a Structural Isomer

| Property | Value (for 4-Bromo-2,5-dimethoxybenzene-1-sulfonyl chloride) | Reference |

| Molecular Formula | C₈H₈BrClO₄S | [1] |

| Molecular Weight | 315.57 g/mol | [1] |

| Appearance | Solid (predicted) | General knowledge |

| Hazards | Causes severe skin burns and eye damage (H314) | [1] |

These properties suggest that this compound is a relatively large and non-polar molecule, which will significantly influence its solubility. The presence of the polar sulfonyl chloride group, however, introduces a degree of polarity that allows for some interaction with polar solvents.

Predicted Solubility Profile

Based on the general solubility characteristics of benzenesulfonyl chlorides and the structural features of the target molecule, a qualitative solubility profile can be predicted.[2][3][4]

-

Aqueous Solubility: Expected to be very low. The large, hydrophobic benzene ring and the bromo and methoxy substituents will dominate, leading to poor solvation by water.[2][3][4] Furthermore, sulfonyl chlorides are reactive towards water, leading to hydrolysis.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Predicted to have moderate to good solubility. These solvents can interact with the polar sulfonyl chloride group without the risk of reaction that protic solvents present.

-

Ethereal Solvents (e.g., Diethyl ether, THF): Likely to be soluble. The overall non-polar character of the molecule should be compatible with these solvents.[2]

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Expected to be highly soluble. These solvents are effective at dissolving a wide range of organic compounds.[2]

-

Alcoholic Solvents (e.g., Methanol, Ethanol): While likely soluble, these solvents are reactive with the sulfonyl chloride group, leading to the formation of sulfonate esters. Therefore, they are generally unsuitable as solvents for storage or for reactions where the sulfonyl chloride needs to remain intact.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited. While the molecule has significant non-polar character, the polarity of the sulfonyl chloride group may hinder dissolution in highly non-polar solvents.

This predicted profile serves as a valuable starting point for solvent selection in experimental work. However, for precise applications, experimental determination is essential.

Experimental Protocol for Solubility Determination: A Self-Validating Workflow

The following protocol describes a robust and reliable method for the quantitative determination of the solubility of this compound using the isothermal shake-flask method. This method is considered the "gold standard" for solubility measurement.

Materials and Equipment

-

This compound (of known purity)

-

Selected solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance (readable to at least 0.1 mg)

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

Caption: Isothermal shake-flask method workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.

-

-

Sampling and Filtration:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound in the same solvent at known concentrations. These will be used to create a calibration curve.

-

-

HPLC Analysis:

-

Analyze the filtered saturated solutions and the standard solutions by HPLC. The HPLC method should be developed to provide a linear response for the analyte over the expected concentration range.

-

Record the peak area or peak height for each sample and standard.

-

-

Calculation of Solubility:

-

Construct a calibration curve by plotting the peak response of the standard solutions against their known concentrations.

-

Use the calibration curve to determine the concentration of this compound in the filtered saturated solutions.

-

The calculated concentration represents the solubility of the compound in that solvent at the specified temperature. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

-

Safety and Handling

As with any sulfonyl chloride, this compound should be handled with care in a well-ventilated fume hood. Based on the hazard information for its isomer and related compounds, the following precautions are recommended:[1]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Inhalation: Avoid breathing dust or vapors.

-

Skin and Eye Contact: This compound is expected to cause severe skin burns and eye damage. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Moisture Sensitivity: Sulfonyl chlorides react with moisture, including humidity in the air, to produce corrosive hydrochloric acid. Store in a tightly sealed container in a dry environment.

Always consult the Safety Data Sheet (SDS) provided by the supplier for the most current and comprehensive safety information.

Conclusion

While specific, quantitative solubility data for this compound remains to be extensively published, this technical guide provides a robust framework for researchers. By leveraging the physicochemical properties of a close structural isomer and the general behavior of benzenesulfonyl chlorides, a reliable predictive solubility profile can be established. More importantly, the detailed experimental protocol outlined herein empowers scientists to generate precise and accurate solubility data in their laboratories. This foundational knowledge is indispensable for the successful application of this compound in organic synthesis, drug discovery, and process development, ultimately accelerating the pace of scientific innovation.

References

-

PubChem. 2-Bromo-4,5-dimethoxybenzyl bromide. National Center for Biotechnology Information. [Link]

-

PubChem. 2-bromo-N-(4,5-dimethylisoxazol-3-Yl)-N-(methoxymethyl)benzenesulfonamide. National Center for Biotechnology Information. [Link]

-

Solubility of Things. Benzenesulfonyl chloride. [Link]

-

PubMed. Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution. National Library of Medicine. [Link]

-

ResearchGate. Solubility prediction of sulfonamides at various temperatures using a single determination. [Link]

-

Canadian Science Publishing. Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. [Link]

-

Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. [Link]

-

Wikipedia. Benzenesulfonyl chloride. [Link]

-

ResearchGate. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. [Link]

-

International Journal of Molecular Sciences. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. [Link]

-

Correlation and Prediction of Drug Molecule Solubility with the NRTL-SAC Model. [Link]

Sources

A Guide to the Spectroscopic Characterization of 2-Bromo-4,5-dimethoxybenzene-1-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride is a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its utility is predicated on its specific chemical structure and reactivity, which are in turn dictated by the arrangement of its functional groups. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural confirmation. This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation is grounded in fundamental principles of spectroscopy and supported by comparative data from structurally related molecules.

Introduction: The Structural Significance of this compound

The this compound molecule incorporates several key features that influence its spectroscopic signature: a 1,2,4,5-tetrasubstituted aromatic ring, two electron-donating methoxy groups, a bromine atom, and a strongly electron-withdrawing sulfonyl chloride group. The interplay of these substituents creates a unique electronic environment that can be precisely mapped using modern analytical techniques.

The sulfonyl chloride moiety is a highly reactive functional group, making this compound a valuable precursor for the synthesis of sulfonamides and sulfonate esters.[1] The bromine atom provides a site for further functionalization through cross-coupling reactions. The methoxy groups, by donating electron density to the aromatic ring, modulate the reactivity of the entire system. Accurate spectroscopic analysis ensures the identity and purity of this reagent, which is critical for the successful synthesis of complex target molecules in drug discovery and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules.[2] For this compound, both ¹H and ¹³C NMR provide a wealth of information.

Due to the reactive nature of sulfonyl chlorides, the choice of a non-reactive, aprotic deuterated solvent is crucial for acquiring a clean spectrum.[2] Deuterated chloroform (CDCl₃) or acetone-d₆ are suitable choices.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy groups.

-

Aromatic Region: The benzene ring has two remaining protons. Due to the substitution pattern, these protons are in different chemical environments and will appear as two singlets.

-

The proton at C6 (adjacent to the sulfonyl chloride group) is expected to be the most downfield-shifted due to the strong electron-withdrawing effect of the -SO₂Cl group. Its predicted chemical shift would be in the range of δ 7.5-7.8 ppm .

-

The proton at C3 (between the bromine and a methoxy group) will be upfield relative to the C6 proton. Its predicted chemical shift is in the range of δ 7.0-7.2 ppm .

-

-

Methoxy Region: The two methoxy groups are in non-equivalent positions.

-

The methoxy group at C4 will be slightly deshielded compared to the one at C5, due to its closer proximity to the electron-withdrawing sulfonyl chloride group. Their chemical shifts are predicted to be sharp singlets around δ 3.9-4.1 ppm .

-

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H (C6) | 7.5 - 7.8 | Singlet |

| Aromatic H (C3) | 7.0 - 7.2 | Singlet |

| Methoxy H (C4/C5) | 3.9 - 4.1 | Singlet (x2) |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton. The chemical shifts are influenced by the electronegativity of the attached atoms and resonance effects.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons.

-

The carbon directly attached to the sulfonyl chloride group (C1) will be significantly deshielded.

-

The carbons bearing the methoxy groups (C4 and C5) will be shifted downfield due to the electronegativity of the oxygen atoms.

-

The carbon attached to the bromine atom (C2) will experience the "heavy atom effect," which causes an upfield shift (lower ppm value) compared to what would be expected based on electronegativity alone.[3]

-

The carbons bearing protons (C3 and C6) will appear in the typical aromatic region, with C6 being more deshielded than C3.

-

-

Methoxy Carbons: Two distinct signals for the methoxy carbons are expected in the region of δ 56-58 ppm .

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent technique for the rapid identification of functional groups.[4] The spectrum of this compound will be dominated by absorptions from the sulfonyl chloride and the substituted benzene ring.

The most characteristic absorptions are due to the S=O stretching vibrations of the sulfonyl chloride group. These appear as two strong, sharp bands.[4]

Table 2: Predicted Key IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibrational Mode |

| Sulfonyl Chloride (S=O) | 1370 - 1410 | Strong | Asymmetric Stretch |

| Sulfonyl Chloride (S=O) | 1165 - 1205 | Strong | Symmetric Stretch |

| Aromatic C=C | 1550 - 1700 | Medium | Ring Stretching |

| Aromatic C-H | 3030 - 3100 | Weak | Stretching |

| C-O (Methoxy) | 1200 - 1300 | Strong | Asymmetric Stretch |

| C-O (Methoxy) | 1000 - 1100 | Strong | Symmetric Stretch |

| C-Br | 500 - 600 | Medium | Stretching |

The presence of strong bands in the 1370-1410 cm⁻¹ and 1165-1205 cm⁻¹ regions is a definitive indicator of the sulfonyl chloride functionality.[4]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm its structure. For this compound (C₈H₈BrClO₄S), the expected monoisotopic mass is approximately 313.9 g/mol .

A key feature in the mass spectrum will be the isotopic pattern resulting from the presence of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio). This will result in a characteristic cluster of peaks for the molecular ion (M⁺) and any fragments containing these halogens.

Expected Molecular Ion Peak

The molecular ion peak (M⁺) will appear as a cluster of peaks due to the isotopes of bromine and chlorine. The most abundant peaks in this cluster would be expected at m/z values corresponding to the combinations of the most abundant isotopes (⁷⁹Br and ³⁵Cl) and the other isotopic combinations.

Predicted Fragmentation Pattern

Electron Ionization (EI) is a common method for analyzing such compounds.[5] The fragmentation of aromatic sulfonyl chlorides often involves the loss of the chlorine atom or the entire sulfonyl chloride group.

-

Loss of Cl: A significant fragment would be observed at [M - Cl]⁺. This fragment would still show the characteristic isotopic pattern for bromine.

-

Loss of SO₂Cl: Fragmentation can lead to the loss of the entire sulfonyl chloride group, resulting in a [M - SO₂Cl]⁺ ion.

-

Loss of Methoxy Groups: Subsequent fragmentation could involve the loss of methyl radicals (•CH₃) or formaldehyde (CH₂O) from the methoxy groups.

The fragmentation pathway can be visualized as follows:

Caption: Predicted EI-MS Fragmentation Pathway.

Experimental Protocols

NMR Sample Preparation

-

Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Cap the tube and gently invert to dissolve the sample completely.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

IR Sample Preparation (ATR)

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Collect the infrared spectrum.

MS Sample Preparation (Direct Infusion ESI or GC-MS)

-

For Direct Infusion (ESI):

-

Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

Infuse the solution directly into the electrospray ionization (ESI) source of the mass spectrometer.

-

-

For GC-MS:

-

Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.

-

Inject an aliquot of the solution into the gas chromatograph coupled to a mass spectrometer (GC-MS). Note: Thermal degradation of the sulfonyl chloride in the injector port is possible.

-

Conclusion

The spectroscopic characterization of this compound is a critical step in its application in synthetic chemistry. By leveraging the predictive power of NMR, IR, and MS, researchers can confidently identify this compound, assess its purity, and monitor its reactivity. This guide provides a foundational framework for interpreting the expected spectral data, enabling scientists in drug development and other fields to utilize this important chemical intermediate with a high degree of certainty. The combination of these analytical techniques provides a self-validating system for the comprehensive characterization of this and related molecules.

References

-

ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

-

Ye, Z., et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 26(16), 4998. Retrieved from [Link]

-

Butt, A. R., & Shakoor, A. (2002). Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. European Journal of Mass Spectrometry, 8(1), 1-4. Retrieved from [Link]

Sources

- 1. 2-bromo-N-(4,5-dimethylisoxazol-3-Yl)-N-(methoxymethyl)benzenesulfonamide | C13H15BrN2O4S | CID 18006165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo 4, 5-Dimethoxy Benzyl Bromide | Vihita Drugs & Intermediates [vihitadrugs.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. swgdrug.org [swgdrug.org]

- 5. researchgate.net [researchgate.net]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Bromo-4,5-dimethoxybenzene-1-sulfonyl Chloride

For Immediate Release

For researchers, scientists, and professionals in the fast-paced world of drug development, the ability to safely and effectively handle reactive chemical intermediates is paramount. This guide provides an in-depth technical overview of the safety and handling protocols for 2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride (CAS No: 51072-64-1), a key building block in the synthesis of complex organic molecules. Adherence to these protocols is critical for ensuring laboratory safety, experimental integrity, and the well-being of all personnel.

Hazard Identification and Risk Assessment

Based on available data for analogous compounds, this compound should be treated as a corrosive substance that can cause severe skin burns and eye damage.[1][2] Inhalation of its dust or vapors may lead to respiratory irritation.[2][3] Furthermore, contact with water will liberate toxic and corrosive hydrogen chloride (HCl) gas.[2]

Table 1: GHS Hazard Profile for Analogous Aryl Sulfonyl Chlorides

| Hazard Class | Hazard Statement | GHS Pictogram |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. | Corrosion |

| Acute Oral Toxicity | H302: Harmful if swallowed. | Exclamation Mark |

| Respiratory Irritation | H335: May cause respiratory irritation. | Exclamation Mark |

This table is a composite based on data for structurally similar brominated aryl sulfonyl chlorides.[1][2][3]

The Chemistry of Reactivity: Understanding the "Why"

Aryl sulfonyl chlorides are powerful electrophiles. The sulfur atom is electron-deficient due to the presence of two strongly electron-withdrawing oxygen atoms and a chlorine atom. This makes it highly susceptible to attack by nucleophiles. The primary reaction of concern during handling and storage is hydrolysis.

Reaction with Water: this compound reacts readily with water, including atmospheric moisture, to produce the corresponding 2-bromo-4,5-dimethoxysulfonic acid and hydrochloric acid. This reaction is often vigorous and exothermic.[2]

Caption: Hierarchy of controls for safe chemical handling.

Engineering Controls:

-

Fume Hood: All handling of this compound must be conducted in a certified chemical fume hood to contain any dust or vapors and protect the user from inhalation exposure.

-

Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

-

Inert Atmosphere: For reactions sensitive to moisture, handling within a glove box or under a stream of inert gas (e.g., nitrogen or argon) is recommended.

Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory when handling this compound.

Table 2: Recommended Personal Protective Equipment

| Body Part | Equipment | Material/Standard |

| Eyes/Face | Safety goggles and a face shield | ANSI Z87.1 certified |

| Hands | Chemical-resistant gloves | Nitrile or neoprene, double-gloving recommended |

| Body | Flame-resistant lab coat | --- |

| Respiratory | NIOSH-approved respirator with acid gas cartridges | Required if engineering controls are insufficient or during spill cleanup |

Safe Handling and Storage Protocols

Handling:

-

Work Area: Designate a specific area within the fume hood for handling this compound. Ensure the area is clean, dry, and free of incompatible materials.

-

Weighing: Weigh the solid in a tared, sealed container to minimize exposure to air and moisture. If weighing an open container, do so in the fume hood.

-

Dispensing: Use spark-proof spatulas and tools. Ground equipment to prevent static discharge.

-

Quenching: Slowly and carefully add any residual material to a stirred, cooled solution of a suitable nucleophile, such as a dilute solution of sodium bicarbonate or an alcohol, in an appropriate solvent within the fume hood.

Storage:

-

Container: Store in the original, tightly sealed container.

-

Environment: Keep in a cool, dry, and well-ventilated area, away from sources of moisture and incompatible materials such as strong bases, alcohols, and amines. [1]* Segregation: Store separately from oxidizing agents and combustible materials.

Emergency Procedures: Preparedness is Key

Spill Response: In the event of a spill, immediate and appropriate action is crucial.

Caption: Emergency workflow for a chemical spill.

-

Evacuate: Immediately evacuate the affected area.

-

Alert: Notify colleagues and the laboratory safety officer.

-

Ventilate: Ensure the fume hood is operational.

-

PPE: Don the appropriate PPE, including respiratory protection.

-

Containment: Cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use combustible materials.

-

Collection: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

-

Decontamination: Decontaminate the spill area with a suitable solution, followed by a thorough cleaning.

First Aid:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. [1][2]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [1][2]* Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. [2][3]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [2][3]

Waste Disposal

All waste containing this compound must be treated as hazardous.

-

Containers: Collect all waste, including contaminated absorbents and PPE, in a designated, properly labeled hazardous waste container.

-

Segregation: Keep halogenated waste separate from non-halogenated waste streams.

-

Disposal: Dispose of all waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.

By understanding the inherent chemical properties of this compound and adhering to these rigorous safety and handling protocols, researchers can confidently and safely utilize this valuable compound in their pursuit of scientific discovery and innovation.

References

- Google Patents.

Sources

An In-depth Technical Guide to 2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride for Fragment-Based Drug Discovery

Foreword: The Rise of Covalent Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-quality starting points for drug development programs. By screening low molecular weight compounds (fragments), FBDD explores chemical space with remarkable efficiency. A burgeoning frontier within this field is the strategic use of electrophilic fragments to form covalent bonds with target proteins. This approach can offer significant advantages, including enhanced potency, prolonged duration of action, and the ability to target shallow or challenging binding sites. Among the diverse arsenal of electrophilic "warheads," sulfonyl chlorides represent a versatile class of reactive functionalities. This guide provides an in-depth technical overview of a specific, promising fragment, 2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride , for researchers, scientists, and drug development professionals embarking on covalent FBDD campaigns.

The Fragment: Unveiling this compound

At the heart of any FBDD campaign lies the careful selection of the fragment library. The ideal fragment should possess a balance of structural simplicity, appropriate reactivity, and vectors for synthetic elaboration. This compound is an exemplary candidate that fulfills these criteria.

Physicochemical Properties and "Rule of Three" Compliance

A cornerstone of FBDD is the "Rule of Three," a set of guidelines for fragment-like properties. Let's analyze our core fragment in this context.

| Property | Value | "Rule of Three" Guideline | Compliance |

| Molecular Weight | 299.56 g/mol | < 300 g/mol | Yes |

| LogP (calculated) | ~2.5-3.0 | ≤ 3 | Yes |

| Hydrogen Bond Donors | 0 | ≤ 3 | Yes |

| Hydrogen Bond Acceptors | 4 (2x OCH₃, 2x SO₂) | ≤ 3 | No (Borderline) |

| Rotatable Bonds | 3 | ≤ 3 | Yes |

While the hydrogen bond acceptor count is slightly above the strict guideline, its compact nature and high ligand efficiency potential make it an attractive starting point. The methoxy groups and bromine atom provide distinct vectors for future chemical modification, allowing for systematic exploration of the surrounding protein landscape.

The Electrophilic Warhead: The Sulfonyl Chloride Moiety

The sulfonyl chloride group is the reactive center of this fragment. It is a moderately reactive electrophile that can form stable sulfonamide or sulfonate ester bonds with nucleophilic amino acid residues on a target protein.

-

Primary Targets: The primary nucleophilic targets for sulfonyl chlorides within a protein are the ε-amino group of lysine and the thiol group of cysteine .[1] The phenolate side chain of tyrosine can also be a target.

-

Tunable Reactivity: The reactivity of the sulfonyl chloride can be modulated by the electronic properties of the aryl ring. The electron-donating methoxy groups on the benzene ring of our fragment may slightly attenuate the reactivity of the sulfonyl chloride compared to unsubstituted or electron-withdrawn analogs, a feature that can be advantageous in reducing off-target reactivity.

The following diagram illustrates the covalent modification of lysine and cysteine residues by this compound.

Caption: Covalent modification pathways for the fragment.

Synthesis and Characterization: A Practical Guide

The synthesis of this compound is typically achieved from the corresponding aniline, 2-bromo-4,5-dimethoxyaniline, via a diazotization reaction followed by treatment with sulfur dioxide in the presence of a copper catalyst.

Synthesis Protocol

This protocol is based on well-established methods for the conversion of anilines to sulfonyl chlorides.[2]

Step 1: Diazotization of 2-Bromo-4,5-dimethoxyaniline

-

To a stirred solution of 2-bromo-4,5-dimethoxyaniline (1.0 eq) in a mixture of glacial acetic acid and concentrated hydrochloric acid at 0-5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

Step 2: Sulfonyl Chloride Formation

-

In a separate flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid and add copper(I) chloride (0.1 eq) as a catalyst.

-

Cool this solution to 0-5 °C.

-

Add the previously prepared diazonium salt solution dropwise to the sulfur dioxide solution, ensuring the temperature does not exceed 10 °C. Vigorous gas evolution (N₂) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Pour the reaction mixture into ice-water. The product will precipitate as a solid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound.

Characterization

The identity and purity of the synthesized fragment should be confirmed by standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

Application in a Covalent FBDD Campaign

The ultimate goal of synthesizing this fragment is its application in a screening campaign to identify novel hits for a protein target of interest.

The Covalent FBDD Workflow

The following diagram outlines a typical workflow for a covalent FBDD project using our target fragment.

Caption: A typical covalent FBDD workflow.

Screening Methodologies

Several biophysical techniques are well-suited for screening covalent fragments.

-

Intact Protein Mass Spectrometry: This is a primary screening method of choice for covalent fragments. The protein of interest is incubated with the fragment, and the resulting mixture is analyzed by MS. A mass shift corresponding to the molecular weight of the fragment indicates a covalent binding event. This technique is high-throughput and provides a direct readout of covalent modification.

-

X-ray Crystallography: Soaking crystals of the target protein with the fragment can reveal the precise binding location and covalent adduct formed. This structural information is invaluable for the subsequent hit-to-lead optimization phase.

-

Activity-Based Protein Profiling (ABPP): This chemoproteomic technique can be used to assess the selectivity of the fragment against a complex proteome.

From Hit to Lead: The Art of Fragment Elaboration

Once a covalent hit is identified and validated, the next critical phase is to elaborate the fragment to improve its potency and selectivity. The this compound scaffold offers two primary vectors for this optimization:

-

The Bromine Atom: This position is ideal for introducing new functionality via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the exploration of nearby pockets on the protein surface to gain additional binding interactions.

-

The Methoxy Groups: While less straightforward to modify directly, demethylation to the corresponding phenols would open up possibilities for further derivatization, such as ether or ester linkages, to probe for additional hydrogen bonding opportunities.

The goal of this iterative process is to "grow" the initial fragment hit into a more potent and drug-like lead compound, guided by structural biology and structure-activity relationship (SAR) studies.

Safety and Handling

As with all sulfonyl chlorides, this compound should be handled with appropriate care in a well-ventilated fume hood. It is corrosive and moisture-sensitive. Personal protective equipment (gloves, safety glasses, lab coat) is mandatory. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion